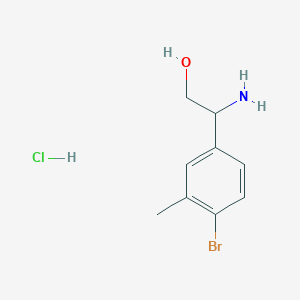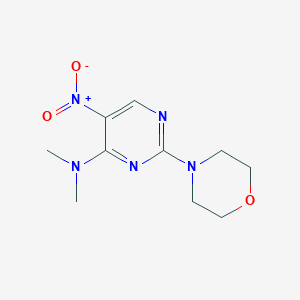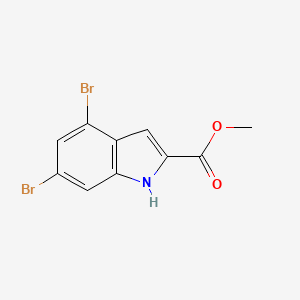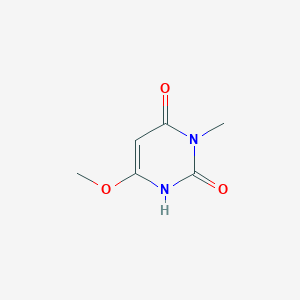
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride (2-ABMEHCl) is an organic compound with a broad range of applications in the field of scientific research. It is a small molecule that can be synthesized in the laboratory and has become a popular choice for scientists due to its low cost and easy availability. It has a wide range of applications in biochemical and physiological research and has been used in the study of various diseases and disorders.
Wirkmechanismus
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is believed to act as an inhibitor of enzymes involved in drug metabolism. It is thought to interact with the active sites of enzymes and block their activity. This inhibition of enzyme activity can lead to the inhibition of drug metabolism and can have a significant impact on the efficacy of drugs.
Biochemical and Physiological Effects
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in drug metabolism, as well as to modulate the activity of various receptors in the body. It has also been shown to have an anti-inflammatory effect, as well as to reduce the production of inflammatory cytokines. Additionally, it has been shown to have an effect on the cardiovascular system, as well as to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has a number of advantages when used in laboratory experiments. It is relatively stable, has a high yield, and is relatively easy to synthesize. Additionally, it is relatively inexpensive and has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. It can be toxic to cells and can interfere with the normal functioning of cells. Additionally, it can be difficult to control the concentration of the compound in a laboratory setting.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride in scientific research. It could be used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of various drugs on the cardiovascular system and to study the effects of various compounds on the immune system. Additionally, it could be used to study the effects of various compounds on the metabolism of drugs, as well as to study the effects of various compounds on the activity of various receptors. Finally, it could be used to study the effects of various compounds on the production of inflammatory cytokines.
Synthesemethoden
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is synthesized from 4-bromo-3-methylphenol and ethylenediamine hydrochloride. The reaction involves the condensation of the two compounds in aqueous solution at room temperature. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then purified by recrystallization. The yield of the reaction is typically high and the product is relatively stable.
Wissenschaftliche Forschungsanwendungen
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has been used in a wide range of scientific research applications, including the study of drug metabolism, enzyme kinetics, and drug-target interactions. It has also been used in the study of various diseases and disorders, such as cancer, diabetes, and cardiovascular diseases. It has been used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds.
Eigenschaften
IUPAC Name |
2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHGDBCEXBSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-AMINO-2-(4-BROMO-3-METHYLPHENYL)ETHAN-1-OL HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)

![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)

![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)

![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
